molecular formula C16H16N2 B3243503 1-benzyl-5,6-dimethyl-1H-benzimidazole CAS No. 15776-99-5

1-benzyl-5,6-dimethyl-1H-benzimidazole

Cat. No.: B3243503
CAS No.: 15776-99-5
M. Wt: 236.31 g/mol
InChI Key: QBSPTCPKPKHYPX-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dimethyl-1H-benzimidazole (CAS Number: 15776-99-5) is an organic compound with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . It features a benzimidazole core structure, which is a bicyclic system consisting of a benzene ring fused to an imidazole ring, substituted with a benzyl group at the N-1 position and methyl groups at the C-5 and C-6 positions . The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides, allowing it to interact readily with various biological polymers . This structure is a key pharmacophore in numerous therapeutically active agents and is an integral part of the vitamin B12 structure . Benzimidazole derivatives, in general, have demonstrated a wide spectrum of pharmacological activities in scientific research, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The specific pattern of substitution at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring is known to be critical for modulating its biological activity and physicochemical properties . As a research chemical, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery . It is suitable for use in various biochemical and pharmacological assays to explore the mechanisms and applications of benzimidazole-based compounds. Researchers can utilize it to investigate potential interactions with enzymatic targets, such as protein kinases or polymerases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-benzyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12-8-15-16(9-13(12)2)18(11-17-15)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSPTCPKPKHYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250074
Record name 5,6-Dimethyl-1-(phenylmethyl)-1H-benzimidazole
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Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15776-99-5
Record name 5,6-Dimethyl-1-(phenylmethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15776-99-5
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Record name 5,6-Dimethyl-1-(phenylmethyl)-1H-benzimidazole
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Record name 1-BENZYL-5,6-DIMETHYL-1H-BENZIMIDAZOLE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,6-dimethyl-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by cyclization with formic acid or its equivalent . Another method includes the reaction of 5,6-dimethylbenzimidazole with benzyl bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich benzimidazole ring and alkyl substituents enable oxidation under controlled conditions:

Reaction TypeConditionsReagentsProductsYield*Ref.
Benzimidazole ringAcidic H₂O₂30% H₂O₂, H₂SO₄1-benzyl-5,6-dimethyl-3-oxo-1H-benzimidazolium sulfate45–60%
Benzyl groupO₂, metal catalystCu(OAc)₂, DMF, 80°C5,6-dimethyl-1H-benzimidazole~35%

*Yields estimated from analogous benzimidazole oxidations .

Reduction Reactions

Reductive modifications primarily target the benzyl group or imidazole ring:

Reaction TypeConditionsReagentsProductsYield*Ref.
Benzyl deprotectionH₂, Pd/C10% Pd/C, ethanol5,6-dimethyl-1H-benzimidazole85–92%
Imidazole ringNaBH₄, Lewis acidNaBH₄, AlCl₃, THF1-benzyl-5,6-dimethyl-2,3-dihydro-1H-benzimidazole70%

Electrophilic Substitution

Methyl groups direct electrophiles to para/meta positions on the benzene ring:

PositionReagentsConditionsProductsYield*Ref.
C-4 NitrationHNO₃, H₂SO₄0°C, 2 h1-benzyl-4-nitro-5,6-dimethyl-1H-benzimidazole55%
C-7 BrominationBr₂, FeCl₃CH₂Cl₂, rt, 6 h1-benzyl-7-bromo-5,6-dimethyl-1H-benzimidazole48%

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization at reactive positions:

Reaction TypeConditionsReagentsProductsYield*Ref.
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acid, dioxane, 90°C1-benzyl-4-aryl-5,6-dimethyl-1H-benzimidazole60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosAmine, toluene, 110°C1-benzyl-2-amino-5,6-dimethyl-1H-benzimidazole68%

Functionalization of Methyl Groups

Methyl groups undergo halogenation or oxidation under radical conditions:

Reaction TypeConditionsReagentsProductsYield*Ref.
Radical brominationNBS, AIBNCCl₄, reflux, 12 h1-benzyl-5-(bromomethyl)-6-methyl-1H-benzimidazole40%
Oxidation to acidKMnO₄, H₂O70°C, 8 h

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new materials and ligands in coordination chemistry.
  • Coordination Chemistry : It can act as a ligand, forming complexes with metal ions, which are crucial in catalysis and material science .

Biology

  • Antimicrobial Properties : Research has shown that 1-benzyl-5,6-dimethyl-1H-benzimidazole exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. It interacts with DNA and can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA cleavage .

Medicine

  • Therapeutic Agent Development : Ongoing research explores its potential as a therapeutic agent targeting specific enzymes or receptors involved in diseases such as cancer and infections . The compound's structural characteristics may enhance its efficacy compared to other benzimidazole derivatives.
  • Drug Design : Computational studies are being conducted to design derivatives of this compound that could improve binding affinity to biological targets like DNA gyrase B, which is crucial for bacterial replication .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialE. coliSignificant growth inhibition
AntibacterialPseudomonas aeruginosaModerate growth inhibition
AnticancerCancer cell linesInduction of apoptosis
Enzyme InhibitionVariousPotential inhibition of target enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various benzimidazole derivatives, including this compound. The compound was tested against multiple strains using disc diffusion methods. Results indicated that it exhibited comparable activity to standard antibiotics like Gentamycin against E. coli, suggesting its potential for development as an antibacterial drug .

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer properties of this compound revealed that it induces oxidative stress in cancer cells leading to apoptosis. The study utilized various cancer cell lines to assess the cytotoxic effects and found that the compound significantly reduced cell viability at certain concentrations .

Mechanism of Action

The mechanism of action of 1-benzyl-5,6-dimethyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to DNA grooves, leading to peroxide-mediated DNA cleavage . This interaction can result in cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogues differ in substituent type, position, and electronic properties. Below is a comparative overview:

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Properties/Effects
1-Benzyl-5,6-dimethyl-1H-benzimidazole C5/C6 methyl, N1 benzyl C16H16N2 ~236.25 Enhanced flexibility; moderate solubility in polar solvents
1-Benzyl-5,6-difluoro-1H-benzimidazole C5/C6 fluorine, N1 benzyl C14H10F2N2 244.24 Increased electronegativity; improved binding to hydrophobic pockets
1-(4-tert-Butylbenzyl)-5,6-dimethyl-1H-benzimidazole C5/C6 methyl, N1 4-tert-butylbenzyl C20H24N2 ~292.42 High steric hindrance; reduced solubility in aqueous media
2-(6-Chloro-3-pyridinyl)-5,6-dimethyl-1-benzyl-1H-benzimidazole C5/C6 methyl, C2 pyridinyl-chloro, N1 benzyl C21H18ClN3 347.84 Enhanced π-π stacking; potential for kinase inhibition
5,6-Dichloro-2-substituted benzimidazoles (e.g., antiviral analogues) C5/C6 chloro, variable C2 substituents Varies Varies Chloro groups improve antiviral activity; bromo/chloro at C2 critical for HIV inhibition

Physicochemical Properties

  • Solubility: Methyl groups in this compound enhance solubility in ethanol and DMSO, while tert-butylbenzyl analogues are more lipophilic . Fluorinated derivatives show balanced solubility in polar and nonpolar solvents due to fluorine’s amphiphilic nature .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., -F, -Cl) decrease electron density at the benzimidazole core, altering reactivity in electrophilic substitutions .

Biological Activity

1-Benzyl-5,6-dimethyl-1H-benzimidazole (BDMBI) is a synthetic compound belonging to the benzimidazole family, recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BDMBI, its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

BDMBI has the molecular formula C15H16N2C_{15}H_{16}N_2 and a molecular weight of 236.31 g/mol. It is synthesized through the condensation of o-phenylenediamine with benzaldehyde under acidic conditions, resulting in a benzimidazole ring structure. The presence of methyl groups at positions 5 and 6 enhances its biological activity by influencing its interaction with molecular targets.

The mechanisms by which BDMBI exerts its biological effects include:

  • Enzyme Inhibition : BDMBI can bind to specific enzymes, inhibiting their activity. This is particularly relevant in microbial growth inhibition, where it disrupts essential metabolic pathways.
  • DNA Interaction : The compound may interact with DNA grooves, leading to peroxide-mediated DNA cleavage, which can induce apoptosis in cancer cells.
  • Receptor Modulation : BDMBI can modulate receptor activity, affecting various signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of BDMBI:

  • In vitro Studies : BDMBI has shown significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The compound's IC50 values indicate substantial inhibition at low concentrations.
Cell LineIC50 (µM)
MDA-MB-231 (Breast)16.38
HeLa (Cervical)Varies
A431 (Skin)Varies
  • Mechanisms : The compound inhibits cell growth by interfering with signaling pathways that regulate proliferation and apoptosis .

Antimicrobial Activity

BDMBI exhibits notable antimicrobial properties:

  • Broad-Spectrum Activity : It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Comparative studies indicate superior antimicrobial activity against resistant bacterial strains compared to traditional antibiotics .
MicroorganismMIC (µg/mL)Comparison Standard
Staphylococcus aureus4Amikacin
Streptococcus faecalis8Amikacin
Candida albicans64Griseofulvin

Structure-Activity Relationship (SAR)

Research into the SAR of BDMBI derivatives reveals that modifications at various positions on the benzimidazole ring significantly influence biological activity:

  • Substituent Effects : Compounds with additional substituents at positions 2, 5, or 6 often exhibit enhanced potency against microbial and cancerous cells. Electron-withdrawing groups generally improve anticancer efficacy compared to electron-donating groups.

Case Studies

Several case studies highlight the efficacy of BDMBI:

  • Antiproliferative Studies : A study demonstrated that BDMBI derivatives displayed potent antiproliferative activity against multiple cancer cell lines, suggesting their potential use in cancer therapy.
  • Antimicrobial Efficacy : In comparative studies, BDMBI exhibited superior antimicrobial activity against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance challenges .
  • Cytotoxicity Studies : Research has shown that certain derivatives of BDMBI can induce apoptosis in cancer cells and inhibit tumor growth effectively.

Q & A

Q. What are the common synthetic routes for 1-benzyl-5,6-dimethyl-1H-benzimidazole?

The compound is typically synthesized via condensation reactions. A two-step approach involves reacting o-phenylenediamine (OPDA) with formic acid under basic conditions to form the benzimidazole core, followed by alkylation with benzyl halides. Catalysts like CH₃SO₃H-SiO₂ enhance yield and selectivity in solid-phase synthesis, with reflux conditions (e.g., in dioxane) and purification via recrystallization (aq-EtOH) . Analytical techniques such as FT-IR (e.g., peaks at 2925, 1523 cm⁻¹) and melting point analysis (e.g., 270°C) confirm purity .

Q. How is structural characterization performed for this compound?

X-ray crystallography (using SHELXS97/SHELXL97 for structure solution/refinement) resolves bond lengths (e.g., C–C: 1.322–1.391 Å) and angles (e.g., C–N–C: ~109.5°) . Spectroscopic methods include:

  • ¹H/¹³C NMR : Assignments for benzyl protons (δ ~4.8–5.2 ppm) and dimethyl groups (δ ~2.3 ppm) .
  • HRMS : Confirms molecular weight (e.g., C₁₆H₁₃N₃: calculated 247.11) .

Advanced Research Questions

Q. What challenges arise in brominating this compound, and how are they addressed?

Bromination with N-bromosuccinimide (NBS) often leads to regioselectivity issues, producing mixtures of mono-, di-, and tri-brominated derivatives. GC-MS and comparative ¹H NMR analysis (simulated vs. experimental spectra) identify dominant products. Single crystals of the tri-bromo derivative can be isolated via slow vapor diffusion (hexanes/chloroform) .

Q. How do computational methods like DFT aid in understanding electronic properties?

Density functional theory (DFT) with B3LYP/6-31G* optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on benzimidazole-thiophene hybrids reveal charge transfer interactions influencing photophysical properties .

Q. How can synthetic yield and purity be optimized in solid-phase synthesis?

Key strategies include:

  • Catalyst choice : CH₃SO₃H-SiO₂ improves reaction efficiency (yield: 83–85%) .
  • Solvent selection : Refluxing in dioxane minimizes side reactions .
  • Purification : Column chromatography or recrystallization removes byproducts (e.g., unreacted OPDA) .

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies show:

  • Benzyl substitution : Electron-withdrawing groups (e.g., Cl at position 2) enhance antiviral activity against HIV .
  • Dimethyl groups : Improve metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. How are crystallographic data contradictions resolved between studies?

Discrepancies in bond parameters (e.g., hydrogen bonding vs. π-π stacking) are addressed by:

  • SHELXL refinement : Adjusts thermal parameters and occupancy ratios .
  • Validation tools : PLATON checks for missed symmetry or twinning .

Q. What are the properties of coordination complexes involving this compound?

Nickel(II) complexes with 5,6-dimethylbenzimidazole ligands exhibit distorted octahedral geometry (Ni–N bond: ~2.0 Å) and antiferromagnetic behavior. Manganese(II) polymers show red luminescence (λmax = 726 nm) due to d-d transitions and π-π interactions .

Methodological Notes

  • Data Contradictions : Variations in biological activity (e.g., HIV vs. HCMV inhibition) may stem from assay conditions (e.g., cytotoxicity thresholds) .
  • Experimental Design : Use triplicate runs for biological assays and validate crystallographic data with multiple software (e.g., OLEX2 and SHELXTL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-5,6-dimethyl-1H-benzimidazole
Reactant of Route 2
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1-benzyl-5,6-dimethyl-1H-benzimidazole

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